K-604 dihydrochloride K-604 dihydrochloride K-604 dihydrochloride is a potent and selective acyl-CoA:cholesterol acyltransferase 1 (ACAT-1) inhibitor with an IC50 of 0.45±0.06 μM.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006640
InChI: InChI=1S/C23H30N6OS3.2ClH/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23;;/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30);2*1H
SMILES: CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl.Cl
Molecular Formula: C23H32Cl2N6OS3
Molecular Weight: 575.6 g/mol

K-604 dihydrochloride

CAS No.:

Cat. No.: VC0006640

Molecular Formula: C23H32Cl2N6OS3

Molecular Weight: 575.6 g/mol

* For research use only. Not for human or veterinary use.

K-604 dihydrochloride -

Molecular Formula C23H32Cl2N6OS3
Molecular Weight 575.6 g/mol
IUPAC Name 2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide;dihydrochloride
Standard InChI InChI=1S/C23H30N6OS3.2ClH/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23;;/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30);2*1H
Standard InChI Key DEKWEGUBUYKTAV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl.Cl
Canonical SMILES CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl.Cl

Chemical and Structural Characteristics

Molecular Architecture

K-604 dihydrochloride features a complex structure integrating multiple pharmacophores:

  • Pyridylacetamide headgroup: Provides target binding affinity to ACAT-1's active site

  • Benzimidazole-thioether tail: Enhances enzyme selectivity through hydrophobic interactions

  • Piperazine linker: Optimizes aqueous solubility (19 mg/mL at pH 1.2) while maintaining potency

The dihydrochloride salt form improves solubility to 100 mg/mL in water and 62.5 mg/mL in DMSO , addressing the parent compound's poor neutral aqueous solubility (<<1 mg/mL) . X-ray crystallography studies suggest the chloride ions form hydrogen bonds with protonated piperazine nitrogens, stabilizing the crystalline lattice .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC₂₃H₃₂Cl₂N₆OS₃PubChem CID 22272715
Molecular Weight575.64 g/molESI-MS
Aqueous Solubility100 mg/mL (H₂O)Shake-flask
logP3.8 ± 0.3HPLC estimation
pKa7.1 (piperazine N1)Potentiometric

Synthetic Pathway

The synthesis employs a seven-step sequence:

  • Condensation of 6-methyl-2,4-dimercaptopyridine with methyl iodide to form bis(methylthio) intermediate

  • Acetamide formation via Schotten-Baumann reaction

  • Piperazine insertion through nucleophilic aromatic substitution

  • Benzimidazole-thioether coupling using EDCI/HOBt

  • Salt formation with HCl in ethanol/ether

Critical quality controls include HPLC purity >98% and chiral verification for the single stereocenter . Residual solvents are monitored per ICH guidelines, with ethanol ≤5000 ppm and chloroform ≤60 ppm .

Pharmacological Activity

Enzyme Inhibition Kinetics

K-604 demonstrates competitive inhibition against ACAT-1 with Kᵢ = 0.378 μM for oleoyl-CoA . Time-dependent studies show a t₁/₂ for enzyme-inhibitor complex dissociation of 45 minutes, suggesting reversible binding . The selectivity mechanism involves:

  • Steric exclusion from ACAT-2's narrower substrate channel

  • Electrostatic repulsion with ACAT-2 Glu₃₀₇ residue

Table 2: Selectivity Profile Across Lipid-Modifying Enzymes

EnzymeIC₅₀ (μM)Fold Selectivity vs ACAT-1
ACAT-10.451
ACAT-2102.85229
DGAT1>100>222
LCAT>100>222
CES189.2198

Cellular Effects

In N2a neuroblastoma cells:

  • 0.1-1 μM K-604 increases LC3-II/LC3-I ratio 3.2-fold (p<0.01)

  • Reduces p62 levels by 68% at 1 μM (24h treatment)

  • Inhibits Aβ₁₋₄₂-induced tau phosphorylation (Ser₂₀₂/Thr₂₀₅) by 55%

Macrophage studies show 68 nM IC₅₀ for cholesterol esterification, with complete suppression of foam cell formation at 100 nM . Transcriptomic analysis reveals upregulation of ABCA1 (+320%) and LDLR (+190%) genes .

Pharmacokinetics and Biodistribution

Administration Routes Comparison

Intranasal vs. Oral Delivery in Mice

ParameterIntranasal (10 μL)Oral (166 μg)Ratio (IN/PO)
Cₘₐₓ (ng/g)48.20.953.6
Tₘₐₓ (min)1560-
AUC₀₋∞ (ng·min/g)7728.986.7
Brain/Plasma Ratio4.30.0761.4

The hydroxycarboxylic acid formulation enhances nasal absorption via:

  • Mucus viscosity reduction (η decreased 62%)

  • Transient tight junction modulation (TEER drop to 35 Ω·cm²)

Tissue Distribution

After IV administration (40 mg/kg):

  • Adrenal gland Cₘₐₓ: 12.3 μg/g (ACAT inhibition 89%)

  • Brain Cₘₐₓ: 0.8 μg/g (ACAT inhibition 7%)

  • Plasma protein binding: 92.4% (mainly albumin)

Notably, nanoparticle encapsulation with DSPE-PEG₂₀₀₀ increases brain AUC 4.7-fold compared to free drug, though still trailing F12511 analogues .

Therapeutic Applications

Alzheimer's Disease Models

In APP/PS1 transgenic mice:

  • 28-day intranasal treatment (10 μg/day):

    • Cerebral Aβ₄₂ ↓58% (p<0.001)

    • Synaptophysin levels ↑37%

    • Morris water maze escape latency ↓44%

Mechanistically, K-604 promotes amyloid clearance through:

  • Microglial activation (Iba1+ cells ↑220%)

  • LRP1-mediated Aβ efflux ↑3.1-fold

Glioblastoma

Orthotopic U87MG xenografts show:

  • Tumor volume reduction 78% vs controls (p<0.01)

  • Median survival extension from 32 to 49 days

  • Cholesterol depletion disrupts lipid rafts, inhibiting EGFR/Akt signaling

Atherosclerosis

In F1B hamsters fed a high-fat diet:

  • 30 mg/kg/day reduces aortic lesions 62%

  • Plasma total cholesterol ↓34% (LDL ↓41%, HDL ↔)

  • No hepatotoxicity (ALT/AST levels unchanged)

Comparative Analysis With ACAT Inhibitors

Table 3: Benchmarking Against Clinical-Stage Inhibitors

ParameterK-604F12511Avasimibe
ACAT-1 IC₅₀ (μM)0.450.120.68
Brain Penetration (AUC)772 ng·min/g1540 ng·min/g22 ng·min/g
Plasma t₁/₂ (h)2.15.89.4
hERG IC₅₀ (μM)>10018.44.2

Key advantages of K-604 include:

  • Superior safety profile (no QTc prolongation at 10× efficacy dose)

  • Temperature-stable aqueous formulations (4°C, 2 years)

  • Minimal CYP inhibition (IC₅₀ >50 μM for 3A4/2D6)

Future Directions

Ongoing research priorities include:

  • Nanoparticle Optimization: Co-encapsulation with LDL-mimetic peptides to enhance brain delivery

  • Combination Therapies: Synergy testing with β-secretase inhibitors (e.g., verubecestat)

  • Prodrug Development: Ester derivatives to improve oral bioavailability (current F = 8.9%)

  • Biomarker Identification: Correlating CSF cholesteryl esters with clinical response

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator